molecular formula C11H18ClNO2 B2843674 2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide CAS No. 2286349-81-1

2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide

Cat. No. B2843674
M. Wt: 231.72
InChI Key: ASCYPIGNZBHREP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step substitution reactions . For instance, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a boronic acid derivative, was obtained by a five-step substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure is determined by X-ray diffraction and conformational analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve various pathways. For instance, the biosynthesis of cyclopropane in natural products can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Future Directions

The future directions for research on “2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in cyclopropane and its derivatives in synthetic and pharmaceutical chemistry, and chemical biology , there could be potential for further investigation into similar compounds.

properties

IUPAC Name

2-chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c12-6-10(14)13-11(8-3-4-8)9-2-1-5-15-7-9/h8-9,11H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCYPIGNZBHREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(C2CC2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide

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